molecular formula C20H18N2O4S B2610927 2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide CAS No. 868152-87-8

2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide

Cat. No. B2610927
CAS RN: 868152-87-8
M. Wt: 382.43
InChI Key: DSEDOMGKGMEEMQ-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide, commonly known as TDZD-8, is a thiazolidinedione derivative that has been extensively studied for its potential in the field of scientific research. TDZD-8 is a small molecule that has shown promising results in various research areas, including cancer research, neurodegenerative disease research, and diabetes research.

Scientific Research Applications

Synthesis and Biological Activities

A significant body of research has been dedicated to the synthesis of novel thiazolidinedione derivatives and their evaluation for various biological activities. For instance, Nikalje et al. (2012) reported the facile synthesis of novel 2, 4-thiazolidinedione derivatives, demonstrating promising hypoglycemic activity in animal models. This study underscores the potential of such compounds in diabetes management (Nikalje, Deshp, & Une, 2012).

Furthermore, Koppireddi et al. (2013) synthesized a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for their anti-inflammatory and antioxidant activities. The compounds showed significant efficacy, highlighting their dual therapeutic potential (Koppireddi et al., 2013).

Antibacterial and Antifungal Properties

The antimicrobial potential of thiazolidinone derivatives has also been explored. Kumar et al. (2012) synthesized thiazolidinone-based compounds with potent antibacterial and antifungal properties, providing a new direction for the development of antimicrobial agents (Kumar et al., 2012).

Molecular Docking Studies

Nikalje et al. (2015) conducted synthesis, in-vitro, in-vivo evaluation, and molecular docking studies of thiazolidinone derivatives as anti-inflammatory agents. Their research provides valuable insights into the molecular interactions responsible for the observed biological activities (Nikalje, Hirani, & Nawle, 2015).

Quantum Chemical Studies

Al-Amiery et al. (2016) conducted quantum chemical studies on newly synthesized coumarins, including thiazolidinone derivatives, to understand their structural and electronic properties. Such studies are crucial for designing compounds with optimized biological activities (Al-Amiery et al., 2016).

properties

IUPAC Name

2-(2,4-dioxo-5-phenacyl-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-13-7-9-15(10-8-13)21-18(24)12-22-19(25)17(27-20(22)26)11-16(23)14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEDOMGKGMEEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(SC2=O)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide

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